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Compound of Interest

Compound Name: CPN-267

Cat. No.: B15608937 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, mechanism of

action, and pharmacological data of SCO-267, a novel, orally available full agonist of G-protein-

coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for

the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH),

SCO-267 has demonstrated promising results in preclinical and clinical studies.[1][2][3] This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Identity and Properties
SCO-267 is chemically identified as (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-

methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic

acid.[4][5] It possesses a unique chemical structure, featuring a 2-carbamoylphenyl piperidine

moiety, which distinguishes it from other GPR40 agonists.[6]
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Property Value Source

IUPAC Name

(3S)-3-cyclopropyl-3-{2-[(1-{2-

[(2,2-dimethylpropyl)(6-

methylpyridin-2-

yl)carbamoyl]-5-

methoxyphenyl}piperidin-4-

yl)methoxy]pyridin-4-

yl}propanoic acid

[4][5]

Molecular Formula C36H46N4O5 [7][8]

Molecular Weight 614.77 g/mol [7]

CAS Number 1656261-09-4 [8]

Mechanism of Action: Full Agonism of GPR40
SCO-267 functions as a full agonist at the GPR40 receptor, which is predominantly expressed

in pancreatic β-cells and enteroendocrine cells.[1][5] Unlike partial agonists such as fasiglifam,

which primarily stimulate insulin secretion, SCO-267's full agonism leads to a broader

physiological response.[1][9] It binds to a distinct allosteric site on the receptor, triggering the

activation of multiple downstream signaling pathways, including Gαq, Gαs, and Gα12/13, as

well as β-arrestin recruitment.[7][10] This comprehensive activation results in the enhanced

secretion of a suite of metabolically important hormones:

Insulin: from pancreatic β-cells, promoting glucose uptake and utilization.[1][4]

Glucagon-like peptide-1 (GLP-1): from enteroendocrine cells, which enhances glucose-

dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][4]

Glucose-dependent insulinotropic polypeptide (GIP): from enteroendocrine cells, which also

stimulates insulin secretion.[1]

Peptide YY (PYY): from enteroendocrine cells, which is involved in reducing appetite and

food intake.[1][4]

Glucagon: from pancreatic α-cells, which plays a role in liver metabolism.[1]
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Signaling pathway of SCO-267 via GPR40 activation.

Preclinical Pharmacology
In vitro and in vivo preclinical studies have demonstrated the potent and efficacious nature of

SCO-267.

In Vitro Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15608937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Assay Endpoint Result

CHO (high hGPR40

expression)
GPR40 Agonism EC50 1.3 nmol/L

CHO (high hGPR40

expression)
GPR40 Agonism Emax

125% of γ-linolenic

acid

CHO (low hGPR40

expression)
GPR40 Agonism EC50 12 nmol/L

CHO (low hGPR40

expression)
GPR40 Agonism Emax

201% of γ-linolenic

acid

MIN6 cells Insulin Secretion - Stimulated

GLUTag cells GLP-1 Release - Induced

Data sourced from[11]

In Vivo Animal Models
Diabetic Rat Model (N-STZ-1.5)

Parameter Treatment Dose (mg/kg) Outcome

Plasma Glucose SCO-267 1.0, 3.0

Significant reduction

60 min after glucose

loading

Plasma Insulin SCO-267 1.0, 3.0 Increased

Plasma GLP-1 SCO-267 1.0, 3.0 Increased

Glucose Tolerance
SCO-267 (repeated

low-dose)
1

Stronger effect than

high-dose fasiglifam

(10 mg/kg)

Data sourced from[11]

Diet-Induced Obese (DIO) Rat Model
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Parameter Treatment Dose (mg/kg) Outcome

Plasma GLP-1 SCO-267 0.3, 1, 3 Significant increase

Plasma PYY SCO-267 1, 3 Significant increase

Total Food Intake SCO-267 0.3, 1, 3 Reduced

Body Weight SCO-267 0.3, 1, 3 Decreased

Data sourced from[11]

[12]

Clinical Pharmacology
A Phase 1 clinical trial of SCO-267 has been conducted in healthy adults and patients with

diabetes.[13][14] The study evaluated the safety, tolerability, pharmacokinetics, and

pharmacodynamics of single and multiple ascending doses.[13][14]

Key Clinical Findings
Safety and Tolerability: SCO-267 was found to be generally safe and well-tolerated at all

evaluated single and multiple doses.[13][15] No severe treatment-emergent adverse events

were reported, and no hypoglycemia was induced.[16][17]

Pharmacokinetics: Plasma concentrations of SCO-267 increased in a dose-dependent

manner and were maintained for 24 hours, supporting the potential for once-daily oral

dosing.[13] Repeated administration did not alter its pharmacokinetic profile.[13]

Pharmacodynamics:

Single and repeated doses of SCO-267 stimulated the secretion of insulin, glucagon, GLP-

1, GIP, and PYY in healthy adults.[13][15]

In patients with diabetes, a single dose of SCO-267 stimulated these hormones, leading to

a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose

tolerance test.[13][15]
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Population Dose Outcome

Healthy Adults
Single and multiple ascending

doses

Stimulated secretion of insulin,

glucagon, GLP-1, GIP, and

PYY

Patients with Diabetes Single dose (40mg and 80mg)

Decreased fasting

hyperglycemia, improved

glycemic control during OGTT,

and stimulated hormone

secretion

Data sourced from[13][17]

Experimental Protocols
In Vitro GPR40 Agonism Assay
The agonistic activity of SCO-267 against GPR40 was assessed in Chinese Hamster Ovary

(CHO) cells stably expressing high or low levels of human GPR40.[11] The intracellular calcium

concentration was measured as an indicator of Gq-mediated signaling. The half-maximal

effective concentration (EC50) and maximum efficacy (Emax) were determined and compared

to known GPR40 agonists.[11]

Animal Studies
Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) and diet-induced obese (DIO) rats

were used as models for type 2 diabetes and obesity, respectively.[4] SCO-267 was

administered orally, and various parameters, including plasma glucose, insulin, GLP-1, PYY

levels, food intake, and body weight, were measured at different time points.[4][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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